Dichlorobis(pyridine)palladium(II)
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Overview
Description
Dichlorobis(pyridine)palladium(II) is a coordination compound with the chemical formula PdCl₂(C₅H₅N)₂. It is a yellow solid that is sparingly soluble in water but more soluble in organic solvents. This compound is widely used in organic synthesis as a catalyst for various chemical reactions, particularly those involving the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
Dichlorobis(pyridine)palladium(II) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a catalyst in organic synthesis reactions .
Mode of Action
The compound interacts with its targets by facilitating the formation of carbon-carbon bonds . This is achieved through its unique molecular structure, which allows it to act as a bridge between different organic molecules, enabling them to react with each other more efficiently .
Biochemical Pathways
The exact biochemical pathways affected by Dichlorobis(pyridine)palladium(II) can vary depending on the specific reaction it is used in. It is generally involved in reactions that lead to the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .
Pharmacokinetics
In a laboratory or industrial setting, the compound is usually handled with care to avoid unnecessary exposure .
Result of Action
The primary result of Dichlorobis(pyridine)palladium(II)'s action is the efficient formation of carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .
Action Environment
The action of Dichlorobis(pyridine)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . Therefore, optimal reaction conditions are crucial for maximizing the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(pyridine)palladium(II) can be synthesized by reacting palladium dichloride with pyridine in a suitable solvent such as acetonitrile or chloroform. The reaction is typically carried out in a molar ratio of 1:2 (palladium dichloride to pyridine) . The general reaction is as follows:
PdCl2+2C5H5N→PdCl2(C5H5N)2
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pyridine)palladium(II) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized solvent systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(pyridine)palladium(II) primarily undergoes substitution reactions where the pyridine ligands can be replaced by other ligands. It also participates in catalytic cycles, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings .
Common Reagents and Conditions
Suzuki Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Heck Reaction: Involves aryl halides and alkenes, often using triethylamine as a base.
Sonogashira Coupling: Involves aryl halides and terminal alkynes, usually in the presence of a copper co-catalyst and a base like triethylamine.
Major Products
The major products of these reactions are typically biaryl compounds (Suzuki), substituted alkenes (Heck), and aryl alkynes (Sonogashira).
Scientific Research Applications
Dichlorobis(pyridine)palladium(II) is extensively used in scientific research due to its catalytic properties. Some key applications include:
Organic Synthesis: Used as a catalyst in the formation of carbon-carbon bonds, which is crucial in the synthesis of pharmaceuticals and fine chemicals.
Electrochemical Applications: Acts as an electrochemical catalyst for synthesis and corrosion protection.
Material Science: Utilized in the preparation of conductive polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Another palladium-based catalyst used in similar cross-coupling reactions.
Tetrakis(triphenylphosphine)palladium(0): A zero-valent palladium complex used in various coupling reactions.
Uniqueness
Dichlorobis(pyridine)palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of pyridine ligands can stabilize the palladium center and facilitate certain reactions that might be less efficient with other palladium complexes.
Properties
IUPAC Name |
dichloropalladium;pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular structure of Dichlorobis(pyridine)palladium(II) and how does it influence its properties?
A1: Dichlorobis(pyridine)palladium(II) exhibits a square planar geometry with the palladium atom at the center. [] Two chlorine atoms and two nitrogen atoms from the pyridine ligands occupy the corners of the square, coordinating to the palladium. This structure is typical for Pd(II) complexes and contributes to their stability and catalytic activity. [] The paper by N. J. Long et al. [] further explores how modifications to the pyridine ligands, specifically substitutions at the 4-position, can impact the complex's ability to form []pseudorotaxanes through second-sphere coordination. This highlights the importance of ligand structure in influencing the compound's interactions and potential applications.
Q2: What analytical techniques are commonly used to characterize Dichlorobis(pyridine)palladium(II)?
A2: Single crystal X-ray diffraction is a key technique used to determine the solid-state structure of Dichlorobis(pyridine)palladium(II) and its complexes. [, ] This technique provides precise information about bond lengths, angles, and overall molecular geometry. Furthermore, the paper by Engelhardt et al. [] utilizes X-ray diffraction data to determine the crystal system (monoclinic), space group (C2/c), unit cell dimensions, and other crystallographic parameters.
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